molecular formula C13H10F2N2O B4446356 2,4-difluoro-N-(4-pyridinylmethyl)benzamide

2,4-difluoro-N-(4-pyridinylmethyl)benzamide

Cat. No.: B4446356
M. Wt: 248.23 g/mol
InChI Key: ZZLHTWYGYKGLJY-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFPB and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of DFPB is not fully understood. However, it has been suggested that DFPB inhibits the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Sirtuins are involved in the regulation of various cellular processes, including metabolism, aging, and stress response.
Biochemical and Physiological Effects:
DFPB has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFPB has also been found to inhibit the migration and invasion of cancer cells. In addition, DFPB has been found to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

DFPB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. DFPB is also stable under normal laboratory conditions. However, DFPB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. In addition, DFPB has low bioavailability and can be rapidly metabolized in vivo.

Future Directions

DFPB has shown promising results in preclinical studies, and there is a need for further research to explore its potential applications in various fields. Some future directions for DFPB include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the mechanism of action of DFPB to better understand its anticancer and neuroprotective properties.
3. Exploration of the potential of DFPB as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
4. Development of DFPB analogs with improved pharmacological properties and efficacy.
5. Evaluation of the safety and toxicity of DFPB in vivo to determine its potential for clinical use.
Conclusion:
DFPB is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to have anticancer and neuroprotective properties and can inhibit the activity of enzymes such as HDACs and sirtuins. DFPB has several advantages for lab experiments, but also has some limitations. Further research is needed to explore its potential applications and to develop more efficient synthesis methods and analogs with improved pharmacological properties.

Scientific Research Applications

DFPB has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to have anticancer properties and can inhibit the growth of cancer cells. DFPB has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2,4-difluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-1-2-11(12(15)7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHTWYGYKGLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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